molecular formula C7H3Cl2FO B13965575 2,5-Dichlorobenzoyl fluoride CAS No. 80277-49-2

2,5-Dichlorobenzoyl fluoride

Katalognummer: B13965575
CAS-Nummer: 80277-49-2
Molekulargewicht: 193.00 g/mol
InChI-Schlüssel: PJUBAOJCWASILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoyl fluoride, 2,5-dichloro- is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzoyl fluoride where two chlorine atoms are substituted at the 2 and 5 positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One method to prepare benzoyl fluoride, 2,5-dichloro- involves the reaction of 2,4-dichloro-5-fluoro-benzoyl halides with potassium fluoride in an aprotic solvent . This reaction typically requires controlled conditions to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of benzoyl fluoride, 2,5-dichloro- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzoyl fluoride, 2,5-dichloro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include various substituted benzoyl fluorides depending on the electrophile used.

    Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

Benzoyl fluoride, 2,5-dichloro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzoyl fluoride, 2,5-dichloro- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

    Benzoyl Fluoride: The parent compound without chlorine substitutions.

    2,4-Dichlorobenzoyl Fluoride: A similar compound with chlorine substitutions at different positions.

    2,5-Difluorobenzoyl Chloride: A compound with fluorine substitutions instead of chlorine.

Uniqueness: Benzoyl fluoride, 2,5-dichloro- is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions in chemical reactions. This positioning can lead to different chemical and physical properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

80277-49-2

Molekularformel

C7H3Cl2FO

Molekulargewicht

193.00 g/mol

IUPAC-Name

2,5-dichlorobenzoyl fluoride

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H

InChI-Schlüssel

PJUBAOJCWASILS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(=O)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.